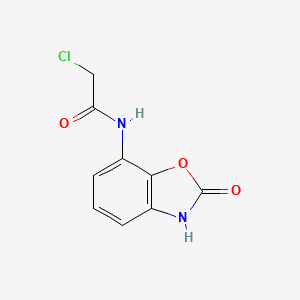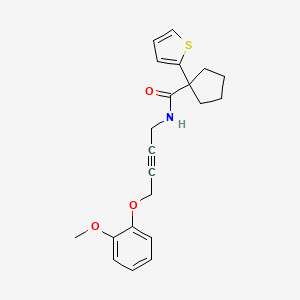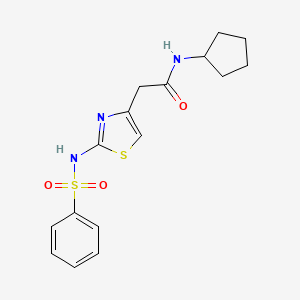
3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one" is a structurally complex molecule that likely exhibits a range of biological activities due to its diverse functional groups and heterocyclic components. The presence of a sulfonyl group attached to a dimethylphenyl ring, a fluoroquinolone core, and an ethylpiperazine moiety suggests potential antimicrobial properties, as these features are commonly found in pharmacologically active compounds.
Synthesis Analysis
The synthesis of complex quinolone derivatives can be achieved through multi-component reactions, as demonstrated in the one-pot synthesis of polyhydroquinoline derivatives using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst . This method provides a clean and efficient route to synthesize such compounds with high yield and short reaction times. Additionally, the cascade halosulfonylation of 1,7-enynes is another approach that can be used to synthesize densely functionalized dihydroquinolin-2(1H)-ones, which involves sulfonyl radical-triggered addition and cyclization sequences . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of fluoroquinolone derivatives is characterized by the presence of a fluorine atom, which can significantly influence the molecule's electronic distribution and steric interactions. In the case of 4-fluoro-5-sulfonylisoquinoline derivatives, the orientation of the sulfonyl group and its interactions with neighboring atoms can affect the overall molecular conformation . These structural features are crucial for the biological activity of the molecule, as they determine how the compound interacts with its biological targets.
Chemical Reactions Analysis
The compound's chemical reactivity is likely influenced by its functional groups. The sulfonyl group, in particular, can participate in various chemical reactions, such as the formation of sulfonamides and carbamates, as seen in the synthesis of derivatives from 3-fluoro-4-morpholinoaniline . These reactions are important for modifying the compound's properties and enhancing its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of a sulfonyl group, a fluoroquinolone core, and an ethylpiperazine moiety would contribute to its solubility, stability, and reactivity. The compound's antifungal and antimicrobial activities are likely related to its ability to interact with biological targets, which is supported by the structure-activity relationships observed in similar compounds . The molecular docking studies of related molecules indicate that the binding affinities and orientations at the active enzyme sites are critical for their biological efficacy .
Applications De Recherche Scientifique
Synthesis and Biological Screening
A variety of bioactive molecules containing quinazolinone and imidazole structures have been synthesized, including derivatives that bear resemblance to the chemical structure . These compounds have been tested for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, showcasing their potential in the medical field (Patel et al., 2009).
Antibacterial Synthesis
Research efforts have also been directed towards synthesizing potent broad-spectrum antibacterial agents. For instance, the synthesis of new sulfonylquinolones has been reported, demonstrating effectiveness against resistant organisms such as methicillin-resistant Staphylococcus aureus (MRSA), highlighting the significance of such compounds in tackling antibiotic resistance (Hashimoto et al., 2007).
Synthesis and Anticonvulsant and Antimicrobial Activities
Novel derivatives of thioxoquinazolinone have been synthesized and studied for their anticonvulsant and antimicrobial activities, further underscoring the therapeutic potential of these compounds in pharmaceutical applications (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Ratiometric Fluorescent Thermometer
In the realm of chemical sensing, derivatives of the compound have been utilized in the development of a ratiometric fluorescent thermometer, offering a unique approach to temperature measurement with potential applications in various scientific fields (Cao et al., 2014).
Structural Analysis and Molecular Interaction
Structural studies have been performed on derivatives of 4-fluoro-5-sulfonylisoquinoline to understand the molecular interactions and conformations, which are crucial for designing compounds with desired biological activities (Ohba et al., 2012).
Propriétés
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O3S/c1-5-27-9-11-29(12-10-27)23-15-22-20(14-21(23)26)25(30)24(16-28(22)6-2)33(31,32)19-8-7-17(3)18(4)13-19/h7-8,13-16H,5-6,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFMITGBQLKMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=C(C=C4)C)C)CC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-Difluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B3012278.png)


![N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3012282.png)


![2-(3-Chloro-4-ethoxyphenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3012286.png)


![2-Methyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B3012295.png)
![N-isopropyl-4-(4-methylbenzyl)-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)